8-Oxabicyclo[3.2.1]octan-3-one
Overview
Description
8-Oxabicyclo[3.2.1]octan-3-one is a bicyclic organic compound with the molecular formula C7H10O2. It is characterized by a unique structure that includes an oxygen atom integrated into a bicyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octan-3-one can be achieved through several methods. One notable method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing for the efficient construction of the compound with a wide substrate scope .
Another method involves the reaction of 3-alkoxycyclobutanones with allylic silanes in the presence of titanium tetrachloride (TiCl4). This reaction proceeds stereoselectively to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8-Oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex organic transformations.
Common Reagents and Conditions:
Substitution: Allylic silylethers and 3-alkoxycyclobutanones are key reagents in substitution reactions to form this compound.
Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: While specific biological applications are not extensively documented, its potential as a precursor for bioactive compounds is of interest.
Medicine: The compound’s derivatives may have pharmaceutical applications, although further research is needed to explore this potential.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]octan-3-one in chemical reactions involves the formation of reactive intermediates, such as oxonium ions and carbocations. These intermediates facilitate various organic transformations, including rearrangements and cyclizations . The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: This compound is another bicyclic structure with an oxygen atom, synthesized from glycals via a gold(I)-catalyzed tandem reaction.
Uniqueness: 8-Oxabicyclo[3.2.1]octan-3-one is unique due to its specific oxygen-containing bicyclic structure, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo complex organic transformations makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJGUIPMCLRBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525311 | |
Record name | 8-Oxabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77745-32-5 | |
Record name | 8-Oxabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-oxabicyclo[3.2.1]octan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are 8-oxabicyclo[3.2.1]octan-3-one derivatives considered valuable intermediates in organic synthesis?
A1: These compounds are attractive synthetic intermediates due to their rigid bicyclic structure and the presence of multiple reactive sites. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures. For example, they can be readily transformed into polysubstituted cycloheptenones by cleaving the ether bridge [, ].
Q2: What is a notable application of this compound derivatives in natural product synthesis?
A2: Researchers have successfully utilized these compounds to construct the core skeletons of guaianolides and pseudoguaianolides, two classes of naturally occurring sesquiterpene lactones with a wide range of biological activities [, , ].
Q3: How can the ether bridge in this compound derivatives be cleaved?
A3: Several methods have been explored for the cleavage of the ether bridge, including:
- Treatment with zirconium tetrachloride (ZrCl4) and triethylamine in dichloromethane or 1,2-dichloroethane [, ]. This reaction leads to the formation of polysubstituted cycloheptenones.
- Reaction with lithium diisopropylamide and trimethylsilyl triflate []. This method also yields cycloheptenones.
- Treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine []. This reaction pathway generates tropones from 8-oxabicyclo[3.2.1]oct-6-en-3-ones or 1,6-bis(trimethylsiloxy)-1,3-cycloheptadienes from their hydrogenated counterparts.
Q4: Can you elaborate on the regioselectivity of the Baeyer-Villiger oxidation of 8-oxabicyclo[3.2.1]octan-3-ones?
A4: Research indicates that the regioselectivity of the Baeyer-Villiger oxidation in these systems is influenced by the nature of the substituents attached to the bicyclic core []. Further investigations are ongoing to fully elucidate the factors governing this selectivity.
Q5: Have this compound derivatives been investigated for their catalytic properties?
A5: Yes, certain derivatives, particularly 2-substituted-2,4-dimethyl-8-oxabicyclo[3.2.1]octan-3-ones, have demonstrated potential as catalysts in the asymmetric epoxidation of alkenes [, , ]. This reaction utilizes Oxone® as the primary oxidant and can achieve enantiomeric excesses (ee) ranging from 59-68% [].
Q6: Are there any studies exploring the structure-activity relationships (SAR) of this compound derivatives?
A6: Research on SAR is ongoing. One study examined the impact of various substituents at the 2-position on the catalytic activity of 2,4-dimethyl-8-oxabicyclo[3.2.1]octan-3-ones in asymmetric epoxidation reactions []. Additionally, modifications of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one with different aliphatic and aromatic groups were investigated for their herbicidal activity, revealing the influence of substituents on biological activity [, ].
Q7: What analytical techniques have been employed to characterize this compound derivatives?
A7: A variety of analytical methods are commonly used to study these compounds, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR have been instrumental in determining the relative stereochemistry of diastereomers [] and elucidating the structures of newly synthesized derivatives [, ].
- X-ray crystallography: This technique has provided detailed insights into the three-dimensional structures and conformations of these molecules [].
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